N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-PHENYLBUTANAMIDE
Description
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-2-17(14-6-4-3-5-7-14)20(23)21-13-18(22)15-8-9-19-16(12-15)10-11-24-19/h3-9,12,17-18,22H,2,10-11,13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKVDDKNLSQWKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-PHENYLBUTANAMIDE typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and photochemical reactions have been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-PHENYLBUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
The compound features a benzofuran moiety, which is known for its diverse biological activities. The presence of the hydroxyl group and the phenylbutanamide structure enhances its potential as a pharmacological agent. Its molecular formula is , and it has a molecular weight of approximately 287.38 g/mol.
Antioxidant Properties
Research indicates that compounds with benzofuran structures often exhibit antioxidant properties. These properties are crucial in mitigating oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Studies have shown that N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-PHENYLBUTANAMIDE may possess anti-inflammatory effects. This could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases.
Neuroprotective Potential
The compound's structure suggests potential neuroprotective effects, making it a candidate for further research in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Preliminary studies may indicate its ability to protect neuronal cells from damage.
Cancer Treatment
The benzofuran derivative has been explored for its anticancer properties. Research has indicated that similar compounds can induce apoptosis in cancer cells while sparing normal cells, presenting a promising avenue for cancer therapy.
Cardiovascular Health
Due to its anti-inflammatory and antioxidant properties, the compound may play a role in cardiovascular health by reducing the risk of heart disease through improved endothelial function and reduced inflammation.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antioxidant activity | Demonstrated significant reduction in oxidative stress markers in vitro. |
| Study 2 | Investigate anti-inflammatory effects | Showed decreased levels of pro-inflammatory cytokines in animal models. |
| Study 3 | Assess neuroprotective effects | Indicated protective effects against neurotoxicity induced by amyloid-beta peptides in vitro. |
Mechanism of Action
The mechanism of action of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-PHENYLBUTANAMIDE involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in tumor growth or bacterial replication .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives, such as:
- 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB)
- 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB)
Uniqueness
What sets N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-PHENYLBUTANAMIDE apart is its specific substitution pattern and the presence of both hydroxyethyl and phenylbutanamide groups.
Biological Activity
N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-phenylbutanamide is a compound of interest due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities including anti-tumor, anti-inflammatory, and neuroprotective effects. The structural formula can be represented as follows:
- Molecular Formula : C16H19NO3
- Molecular Weight : 273.33 g/mol
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation, contributing to its anti-tumor properties.
- Receptor Modulation : It interacts with cannabinoid receptors (CB1 and CB2), potentially influencing pain pathways without central side effects.
- Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, thereby protecting against oxidative stress.
1. Anti-Tumor Activity
Research indicates that benzofuran derivatives exhibit significant anti-cancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth in vivo models .
2. Neuroprotective Effects
The neuroprotective potential of benzofuran derivatives has been highlighted in studies where they demonstrated the ability to protect neuronal cells from oxidative damage and improve outcomes in models of traumatic brain injury .
3. Anti-inflammatory Properties
This compound may also possess anti-inflammatory effects by modulating cytokine release and inhibiting inflammatory pathways associated with chronic pain and other inflammatory conditions.
Case Study 1: Neuroprotection in Animal Models
A study investigated the effects of a related benzofuran compound on mice subjected to head injury. The results indicated that treatment with the compound significantly reduced neuronal loss and improved functional recovery, suggesting a promising avenue for neuroprotective therapies .
Case Study 2: Anti-Cancer Efficacy
In vitro studies demonstrated that another benzofuran derivative exhibited potent cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism was primarily through apoptosis induction and cell cycle arrest .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| N-(1,3-Dihydro-2-benzofuran-5-yl)prop-2-enamide | Anti-tumor, Antioxidant | Enzyme inhibition |
| 2,3-Dihydro-1-benzofuran-5-ol | Neuroprotective | Free radical scavenging |
| Benzothiophene Derivatives | Anti-inflammatory | Receptor modulation |
Q & A
Basic Research Questions
Q. How can researchers confirm the structural integrity of N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-phenylbutanamide during synthesis?
- Methodological Answer : Structural confirmation requires a combination of NMR spectroscopy (¹H and ¹³C) to identify proton and carbon environments, mass spectrometry (MS) for molecular weight verification, and IR spectroscopy to detect functional groups like hydroxyl and amide bonds. For example, in related benzofuran derivatives, NMR chemical shifts at δ 6.5–7.5 ppm confirm aromatic protons, while MS fragmentation patterns align with expected molecular ions .
Q. What methodologies are recommended for assessing the antibacterial activity of this compound?
- Methodological Answer : Use agar diffusion assays to screen broad-spectrum activity against Gram-negative (e.g., E. coli, K. pneumoniae) and Gram-positive bacteria. Follow up with minimum inhibitory concentration (MIC) assays to quantify potency. Compare results against standard antibiotics (e.g., streptomycin) to establish relative efficacy. For antifungal testing, spore germination inhibition assays on Aspergillus flavus or Fusarium species are recommended .
Q. What synthetic routes optimize yield and purity for this compound?
- Methodological Answer : Multi-step synthesis involving Schiff base formation or amide coupling under inert atmospheres (e.g., N₂) with solvents like DMF or dichloromethane. Optimize reaction temperatures (e.g., 60–80°C) to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures >95% purity. Intermediate characterization at each step is critical .
Advanced Research Questions
Q. How can computational models predict the pharmacokinetic properties of this compound?
- Methodological Answer : Perform ADME (Absorption, Distribution, Metabolism, Excretion) predictions using tools like SwissADME or ADMETlab. Key parameters include:
- Lipophilicity (LogP) : <5 for optimal membrane permeability.
- P-glycoprotein substrate likelihood : Determines blood-brain barrier penetration.
- CYP450 inhibition : Predicts metabolic stability.
Molecular docking (e.g., AutoDock Vina) can simulate interactions with bacterial targets like dihydropteroate synthase, correlating with experimental MIC data .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Replicate assays under standardized conditions (e.g., identical bacterial strains, inoculum size). Perform dose-response curves to compare IC₅₀ values. Use structure-activity relationship (SAR) analysis to identify critical functional groups. For example, hydroxyl groups on the benzofuran moiety may enhance antibacterial activity, while bulky substituents reduce bioavailability .
Q. What strategies determine the mechanism of action against bacterial targets?
- Methodological Answer : Conduct enzyme inhibition assays (e.g., dihydropteroate synthase activity via UV-Vis spectroscopy). Validate results with genetic knockout strains lacking the target enzyme. For example, if MIC values increase in knockout strains, the compound likely inhibits the enzyme. Complementary transcriptomic analysis (RNA-seq) can identify downstream gene expression changes .
Q. How can researchers establish structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer : Synthesize derivatives with modifications to the benzofuran, phenyl, or hydroxyethyl groups. Test each derivative in parallel biological assays (antibacterial, antifungal). Use multivariate regression analysis to correlate structural features (e.g., electron-withdrawing substituents) with activity. For instance, fluorination at the benzofuran 5-position may enhance metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
